molecular formula C13H24N2O3 B13000799 tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate

tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate

Cat. No.: B13000799
M. Wt: 256.34 g/mol
InChI Key: KPPATZYVVKCOPW-AXFHLTTASA-N
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Description

tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate: is a chemical compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Core: The initial step involves the formation of the quinoxaline core through the condensation of an appropriate diamine with a diketone. This reaction is usually carried out under acidic conditions to facilitate the formation of the heterocyclic ring.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a selective reduction reaction. Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to achieve this transformation.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives. For example, the reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group. This can lead to the formation of various ethers and esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of ethers and esters.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain neurological disorders due to its interaction with specific receptors in the brain.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the quinoxaline core play crucial roles in its binding affinity and activity. The compound may interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4aS,5R,8aS)-8a-[(2S)-2-{N-[(tert-butoxy)carbonyl]-2-(trimethylsilyl)ethanesulfonamido}-8-(oxan-2-yloxy)octa-3-in-1-yl]-2-(4-methoxyphenyl)-1-oxo-1,2,3,4,4a,5,6,8a-octahydroisoquinolin-5-yl acetate
  • 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone

Uniqueness

tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butyl ester group

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (4aS,5R,8aS)-5-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-7-14-11-9(15)5-4-6-10(11)16/h9-11,14,16H,4-8H2,1-3H3/t9-,10+,11-/m0/s1

InChI Key

KPPATZYVVKCOPW-AXFHLTTASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1CCC[C@H]2O

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCCC2O

Origin of Product

United States

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